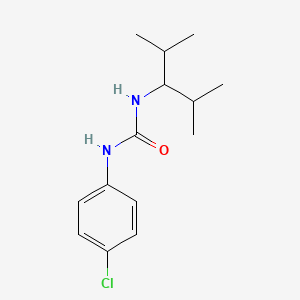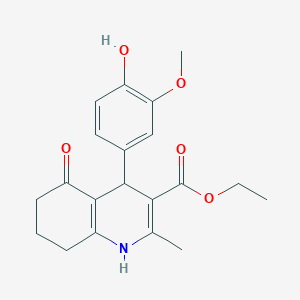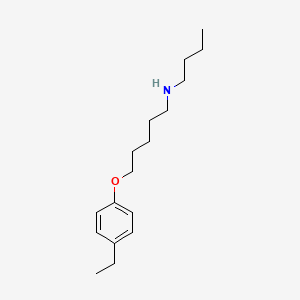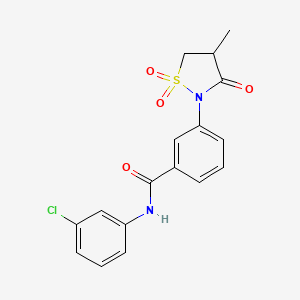![molecular formula C18H19ClN2O2S B5216646 N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B5216646.png)
N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide, also known as ML141, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first identified as a hit compound in a high-throughput screening campaign aimed at identifying inhibitors of the small GTPase, Cdc42. Since then, ML141 has been shown to have a variety of biological effects, including inhibition of cancer cell migration, modulation of immune cell function, and regulation of neuronal signaling pathways. In
Wirkmechanismus
The mechanism of action of N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide is not fully understood, but it is known to be a selective inhibitor of the small GTPase, Cdc42. Cdc42 is involved in a variety of cellular processes, including cell migration, cytoskeletal organization, and intracellular signaling. N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide has been shown to inhibit the activity of Cdc42 by binding to its effector domain, preventing it from interacting with downstream signaling molecules.
Biochemical and Physiological Effects:
N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide has been shown to have a variety of biochemical and physiological effects. In addition to its effects on cancer cell migration and immune cell function, it has been shown to regulate neuronal signaling pathways, potentially making it a promising therapeutic agent for the treatment of neurological disorders. N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide has also been shown to have antioxidant properties, which may have potential applications in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide has several advantages as a research tool. It is a small molecule inhibitor, making it relatively easy to synthesize and manipulate in the laboratory. It is also highly selective for Cdc42, allowing for the specific study of this signaling pathway. However, N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide has some limitations as well. It has relatively low potency, requiring high concentrations for effective inhibition of Cdc42. In addition, its mechanism of action is not fully understood, making it difficult to interpret some of the results obtained from experiments using N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide.
Zukünftige Richtungen
There are several potential future directions for research on N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide. One area of interest is the development of more potent inhibitors of Cdc42, potentially using N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide as a starting point. Another area of interest is the study of N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide in combination with other therapeutic agents, such as chemotherapy drugs, to determine whether it can enhance their effectiveness. Finally, there is potential for the development of N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide as a therapeutic agent for the treatment of cancer, autoimmune diseases, and neurological disorders.
Synthesemethoden
The synthesis of N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide involves several steps, starting with the reaction of 4-propoxyaniline with thionyl chloride to form the corresponding chlorosulfonamide. This intermediate is then reacted with 3-chloro-4-methylbenzenamine in the presence of a base to form the desired product. The final compound is purified using column chromatography and characterized by spectroscopic methods.
Wissenschaftliche Forschungsanwendungen
N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide has been extensively studied in a variety of scientific fields. In cancer research, it has been shown to inhibit the migration and invasion of cancer cells, potentially making it a promising therapeutic agent for the treatment of metastatic cancer. In addition, N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide has been shown to modulate immune cell function, including the activation of T cells and the production of cytokines. This suggests that N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide may have potential applications in the treatment of autoimmune diseases and other immune-related disorders.
Eigenschaften
IUPAC Name |
N-[(3-chloro-4-methylphenyl)carbamothioyl]-4-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2S/c1-3-10-23-15-8-5-13(6-9-15)17(22)21-18(24)20-14-7-4-12(2)16(19)11-14/h4-9,11H,3,10H2,1-2H3,(H2,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZWAZQWJNOWSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chloro-4-methylphenyl)carbamothioyl]-4-propoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[1-(3-thienylmethyl)-2-piperidinyl]methanol](/img/structure/B5216588.png)
![7-chloro-N-[2-(2-furyl)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5216597.png)
![1-(4-ethylphenyl)-3-[(4-ethylphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5216602.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-fluorophenyl)-1,3-thiazolidin-4-one](/img/structure/B5216608.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)thio]acetamide](/img/structure/B5216609.png)
![2-{[5-(2-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(diphenylmethyl)acetamide](/img/structure/B5216621.png)
![N-(1-{1-[3-(cyclopentyloxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5216635.png)

